molecular formula C15H17N5S B2678105 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine CAS No. 2380179-35-9

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine

Cat. No.: B2678105
CAS No.: 2380179-35-9
M. Wt: 299.4
InChI Key: KWKSOPYQNZIACS-UHFFFAOYSA-N
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Description

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperidine ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound.

Mechanism of Action

The mechanism of action of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects .

Properties

IUPAC Name

5-methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-11-9-14(20-15(18-11)16-10-17-20)19-6-4-12(5-7-19)13-3-2-8-21-13/h2-3,8-10,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSOPYQNZIACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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